molecular formula C7H16S2Si B1293776 2-Trimethylsilyl-1,3-dithiane CAS No. 13411-42-2

2-Trimethylsilyl-1,3-dithiane

Cat. No. B1293776
CAS RN: 13411-42-2
M. Wt: 192.4 g/mol
InChI Key: BTTUMVHWIAXYPJ-UHFFFAOYSA-N
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Description

2-Trimethylsilyl-1,3-dithiane (TMS-dithiane) is a versatile reagent in organic synthesis, particularly useful for the addition to electrophiles such as carbonyl compounds and N-substituted aldimines. The activation of the carbon-silicon bond in TMS-dithiane by Lewis base catalysts enables smooth addition reactions under mild conditions, yielding corresponding adducts with good to high yields . This compound can also be used as a masked dithiolane anion, reacting with various organic electrophiles under fluoride-ion catalysis, which provides a general and mild functionalization protocol .

Synthesis Analysis

The synthesis of TMS-dithiane derivatives can be achieved through various methods. One approach involves the direct synthesis from 1,3-dithiane using reagents such as hexamethyldisilane in the presence of BuLi and HMPA, which acts as a 'counterattack reagent' . Another method includes the oxidation of TMS-dithiane to its 1-oxide form, which can then be used to transform aldehydes and ketones into homologous carboxylic acids . Additionally, TMS-dithiane can be synthesized in excellent yield from 1,3-dithiane in a one-step process, which can then be used for Peterson olefinations .

Molecular Structure Analysis

The molecular structure of TMS-dithiane derivatives has been studied using X-ray crystallography. For instance, an X-ray study was carried out on a compound derived from the reaction of trimethylvinylsilane with sulfur in the presence of Fe3(CO)12, which led to the formation of a TMS-dithiane derivative . The crystal structure of another derivative, 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, was determined, revealing the molecular structure composed of a tetrasubstituted cyclohexene ring .

Chemical Reactions Analysis

TMS-dithiane is involved in various chemical reactions. It can be used in Lewis base-catalyzed addition reactions to electrophiles, resulting in the formation of adducts . It also participates in the transformation of aldehydes and ketones into carboxylic acids through a two-step process involving the formation of an intermediate ketene acetal and its subsequent hydrolysis . Furthermore, TMS-dithiane can act as a masked dithiolane anion, allowing for the functionalization of different organic electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMS-dithiane and its derivatives are influenced by the presence of the trimethylsilyl group and the dithiane moiety. The trimethylsilyl group imparts volatility and hydrophobicity, while the dithiane moiety offers nucleophilicity and the potential for further functionalization. The reactivity of TMS-dithiane is enhanced by the presence of the silicon atom, which can be activated by various catalysts and reagents . The physical properties, such as solubility and boiling point, are not explicitly discussed in the provided papers, but they can be inferred to be consistent with organosilicon compounds, which are generally stable and have moderate to low solubility in water.

Scientific Research Applications

Catalytic Applications

2-Trimethylsilyl-1,3-dithiane has been utilized effectively in Lewis base-catalyzed additions to carbonyl compounds. Michida and Mukaiyama (2008) reported its use in the presence of a catalytic amount of a Lewis base, such as tetrabutylammonium phenoxide, to afford α-hydroxy dithiane compounds in good to high yields under mild conditions (Michida & Mukaiyama, 2008). Additionally, the compound was used as an efficient catalyst for TMS-1,3-dithiane addition to aldehydes at room temperature, as reported by Wadhwa and Verkade (2009), demonstrating its effectiveness with various functional groups (Wadhwa & Verkade, 2009).

Nuclear Magnetic Resonance Studies

Drew and Kitching (1981) conducted nuclear magnetic resonance studies on a number of 1,3-dithianes substituted with trimethylsilyl and other groups. Their work provides insights into the chemical shifts and metal-13C coupling constants in certain 2,2-disubstituted 1,3-dithianes, contributing to a better understanding of these compounds (Drew & Kitching, 1981).

Safety And Hazards

2-Trimethylsilyl-1,3-dithiane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is classified as a combustible liquid .

Future Directions

The future directions of 2-Trimethylsilyl-1,3-dithiane could involve further exploration of its novel diazo transfer reaction with tosyl azide in hexamethylphosphoramide-THF . This could lead to the development of new synthesis methods and the production of new compounds.

properties

IUPAC Name

1,3-dithian-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUMVHWIAXYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158542
Record name 2-Trimethylsilyl-1,3-dithiane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trimethylsilyl-1,3-dithiane

CAS RN

13411-42-2
Record name 2-(Trimethylsilyl)-1,3-dithiane
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Record name 2-Trimethylsilyl-1,3-dithiane
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Record name 2-Trimethylsilyl-1,3-dithiane
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Record name 2-trimethylsilyl-1,3-dithiane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Trimethylsilyl-1,3-dithiane
Reactant of Route 2
2-Trimethylsilyl-1,3-dithiane
Reactant of Route 3
2-Trimethylsilyl-1,3-dithiane

Citations

For This Compound
263
Citations
JR Hwu, T Lee, BA Gilbert - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
A novel method has been developed for the direct synthesis of ketene dithioacetals and 2-trimethylsilyl-1,3-dithiane derivatives from 1,3-dithiane. Treatment of 1,3-dithiane (1.0 mol …
Number of citations: 15 pubs.rsc.org
L Benati, G Calestani, D Nanni, P Spagnolo, M Volta - Tetrahedron, 1997 - Elsevier
A novel diazo transfer reaction of 2-lithiated 2-(trimethylsilyl)-1,3-dithiane with tosyl azide in a 1:20 HMPA-THF mixture furnishes 2-diazo-1,3-dithiane 2, which decomposes at about 0C …
Number of citations: 14 www.sciencedirect.com
M Michida, T Mukaiyama - Chemistry–An Asian Journal, 2008 - Wiley Online Library
Lewis base‐catalyzed 1,3‐dithiane addition to electrophiles such as carbonyl compounds and N‐substituted aldimines with 2‐trimethylsilyl‐1,3‐dithiane (TMS‐dithiane) is described. …
Number of citations: 20 onlinelibrary.wiley.com
FA Carey, OD Dailey Jr, O Hernandez… - The Journal of Organic …, 1976 - ACS Publications
Stereoselective syntheses of c¿ s-2-deuterio-(7b), cis-2-methyl-(4b), cis-2-phenyl-(4c), and trans-2-deuterio-(7a), trans-2-methyl-(3b), and irons-2-phenyl-1, 3-dithiane 1-oxide (3c) are …
Number of citations: 50 pubs.acs.org
FA Carey, AS Court - The Journal of Organic Chemistry, 1972 - ACS Publications
1928 J. Org. Chem., Vol. 37, No. 12, 1972 Carey and Court question in more detail and confirm our original con-clusions regarding the stabilization by sulfur. Ketene thioacetal 2b was …
Number of citations: 4 pubs.acs.org
RU Claessen, AM Kornilov, KK Banger, SC Ngo… - Journal of …, 2004 - Elsevier
The sila-β-diketone, 2,2,6,6-tetramethyl-2-silaheptane-3,5-dione (tmshdH), was synthesized by the condensation of the anion of 2-trimethylsilyl-1,3-dithiane with 1-bromo-3,3-…
Number of citations: 8 www.sciencedirect.com
A Manvar, DF O'Shea - European Journal of Organic Chemistry, 2015 - Wiley Online Library
The synthesis of the reagent 2,2‐bis(trimethylsilyl)‐1,3‐dithiane was directly achieved in an excellent yield from 1,3‐dithiane in one step. The bench‐stable reagent can be utilized for …
T Takeda, S Kuroi, M Ozaki, A Tsubouchi - Organic Letters, 2004 - ACS Publications
The Cp 2 Ti[P(OEt) 3 ] 2 -promoted reaction of 2-(alk-1-yn-1-yl)-2-(trialkylsilyl)-1,3-dithianes with 1-alkenes regioselectively produced [(trialkylsilyl)ethynyl]cyclopropanes with a formal …
Number of citations: 21 pubs.acs.org
AE Davey, AF Parsons, RJK Taylor - Journal of the Chemical Society …, 1989 - pubs.rsc.org
A range of 2-(2-hydroxyethyl)-1,3-dithianes has been prepared and treated with halogenating agents. 2-Monosubstituted dithiane alcohols gave the expected halides whereas 2,2-…
Number of citations: 20 pubs.rsc.org
M Michida, T Mukaiyama - Chemistry letters, 2008 - journal.csj.jp
1,3-Dithiane addition to various aldehydes and ketones using 2-trimethylsilyl-1,3-dithiane in the presence of a catalytic amount of a Lewis base such as tetrabutylammonium phenoxide (…
Number of citations: 18 www.journal.csj.jp

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